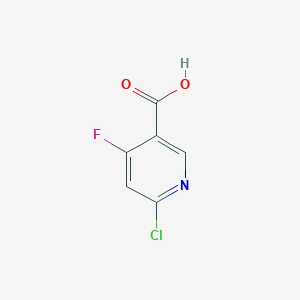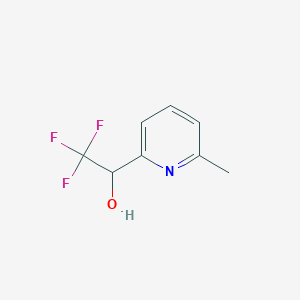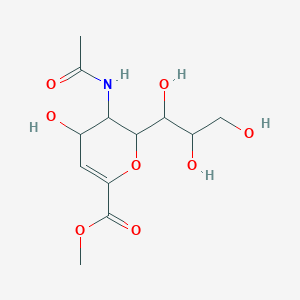![molecular formula C13H15NO8 B12286828 methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester is a complex organic compound with a unique structure that combines elements of pyrano, oxazole, and dioxolan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester typically involves multiple steps, including the formation of the pyrano and oxazole rings, followed by the introduction of the dioxolan moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would likely include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes or disrupt microbial cell walls, leading to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Ethyl Ester
- (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Propyl Ester
Uniqueness
What sets (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester apart is its specific stereochemistry and the presence of the dioxolan ring, which can impart unique chemical and biological properties
Properties
Molecular Formula |
C13H15NO8 |
|---|---|
Molecular Weight |
313.26 g/mol |
IUPAC Name |
methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C13H15NO8/c1-5-14-9-6(20-5)3-7(12(16)18-2)21-11(9)10(15)8-4-19-13(17)22-8/h3,6,8-11,15H,4H2,1-2H3 |
InChI Key |
VVUQVULHYQDYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2C(O1)C=C(OC2C(C3COC(=O)O3)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Aminobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12286745.png)

![(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether](/img/structure/B12286762.png)
![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)


![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)





![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
